molecular formula C10H14ClN B6267010 rac-[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride CAS No. 936-97-0

rac-[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride

Cat. No.: B6267010
CAS No.: 936-97-0
M. Wt: 183.7
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Description

rac-[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride is a chiral cyclopropane derivative with a phenyl substituent at the C2 position of the cyclopropane ring and a methanamine group at C1, forming a hydrochloride salt. The "rac" designation indicates a racemic mixture of enantiomers, while the (1R,2R) stereochemistry defines the spatial arrangement of the cyclopropane ring. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or metabolic disorders . Its structural rigidity from the cyclopropane ring enhances binding specificity to biological targets, while the phenyl group contributes to hydrophobic interactions .

Properties

CAS No.

936-97-0

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Step 1 : 2-Phenylacetonitrile reacts with (R)-epichlorohydrin in tetrahydrofuran (THF) using sodium hexamethyldisilazide (NaHMDS) as a base. This forms a cyano-substituted cyclopropane intermediate.

  • Step 2 : Hydrolysis of the nitrile group is achieved with sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO), followed by acidification with hydrochloric acid (HCl) to yield (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.

Key Parameters

ParameterCondition
BaseSodium hexamethyldisilazide
SolventTetrahydrofuran (THF)
Temperature0–25°C
Hydrolysis AgentNaOH in DMSO
Acidification AgentHCl

This method achieves a cyclopropane ring with defined stereochemistry, critical for subsequent functionalization.

Amination via Nucleophilic Substitution

The conversion of the hydroxyl group to an amine involves a two-step process:

Sulfonation and Displacement

  • Step 1 : The hydroxyl group in (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one is activated using methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA), forming a mesylate intermediate.

  • Step 2 : The mesylate undergoes nucleophilic displacement with ammonia or ammonium salts to introduce the primary amine group.

ParameterCondition
Sulfonating AgentMethanesulfonyl chloride
BaseTriethylamine (TEA)
NucleophileAmmonia (gas or aqueous)
SolventToluene or dichloromethane

This step is sensitive to steric effects, requiring precise stoichiometry to avoid over-alkylation.

Resolution of Racemates Using Chiral Acids

While the target compound is racemic, enantiopure forms are often intermediates. Patent WO2014203277A2 describes resolution using (R)-(-)-O-acetyl mandelic acid:

Enantiomeric Separation

  • The free amine is treated with (R)-(-)-O-acetyl mandelic acid in ethanol, forming diastereomeric salts.

  • Crystallization selectively isolates the desired (1R,2R)-enantiomer, which is then converted back to the free base using NaOH.

Salt Formation with HCl

  • The resolved amine is dissolved in anhydrous ethanol and treated with HCl gas to yield rac-[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride.

Biocatalytic Deracemization

Enzymatic methods offer an alternative to chemical resolution. Adapted from Ambeed’s protocols for similar diols:

Enzymatic Hydrolysis

  • Enzymes : Ketoreductase (KRD) and stereospecific carbonyl reductase (SCR1) are employed in phosphate buffer (pH 7.0) with ZnSO₄ as a cofactor.

  • Conditions : 30°C for 8 hours, achieving >99% enantiomeric excess (ee) for (R)-isomers.

Comparison of Resolution Methods

MethodYieldeeCost Efficiency
Chiral Acid Crystallization75–85%98–99%Moderate
Biocatalytic Deracemization80–95%>99%High

Biocatalysis reduces waste but requires specialized enzyme handling.

Industrial-Scale Production

Continuous Flow Synthesis

  • Cyclopropanation and amination are performed in continuous flow reactors to enhance scalability and safety.

  • Advantages : Improved heat transfer, reduced reaction times, and higher purity.

Purification Techniques

  • Crystallization : The hydrochloride salt is purified via recrystallization from ethanol/water mixtures.

  • Chromatography : Silica gel chromatography (ethyl acetate/petroleum ether) removes residual impurities.

Analytical Characterization

Critical quality control metrics include:

  • Melting Point : 188–189°C.

  • Purity : ≥95% (HPLC).

  • Stereochemical Integrity : Confirmed via chiral GC or NMR with europium shift reagents.

Challenges and Mitigation Strategies

ChallengeSolution
Low Cyclopropanation YieldOptimize base stoichiometry (1.1 eq NaHMDS)
Racemization During AminationUse low-temperature conditions (0–5°C)
Enzyme DenaturationStabilize with Zn²⁺ or immobilize on carriers

Chemical Reactions Analysis

Types of Reactions: rac-[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

rac-[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride is utilized as a versatile building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical development. The compound can undergo various reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Can be reduced to yield amines or alcohols.
  • Substitution : Nucleophilic substitution can occur, allowing for the introduction of other functional groups.

Biology

The compound has been studied for its interactions with biological systems:

  • Enzyme Interaction : It may act as an inhibitor of monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. By inhibiting MAO, it can potentially increase levels of neurotransmitters such as serotonin and dopamine.
  • Receptor Activity : It exhibits activity at serotonin receptors, particularly the 5-HT2C receptor, acting as an agonist and influencing mood and behavior.

Medicine

Research has focused on its potential therapeutic applications:

  • Neurological Disorders : The compound's ability to modulate neurotransmitter levels suggests potential use in treating psychiatric disorders.
  • Drug Development : It serves as a precursor in the synthesis of drugs targeting various neurological pathways.

Industry

In industrial applications, this compound is used in:

  • Production of Specialty Chemicals : It is involved in the synthesis of polymers and resins.
  • Fine Chemicals : The compound's unique structure makes it valuable for producing fine chemicals with specific properties.

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Study on MAO Inhibition :
    • Researchers found that the compound effectively inhibits MAO activity in vitro, suggesting potential benefits for mood regulation in depressive disorders.
  • Receptor Binding Studies :
    • Binding affinity assays demonstrated that the compound selectively activates 5-HT2C receptors, providing insights into its potential use in treating anxiety and depression.
  • Synthesis Pathways :
    • Various synthetic routes have been developed to produce this compound efficiently, highlighting its role as a key intermediate in drug synthesis.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

Key Findings:
  • Electron-Withdrawing Groups (e.g., trifluoromethyl) : Compounds like rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine HCl exhibit higher lipophilicity and metabolic stability compared to the phenyl-substituted target compound, making them favorable for blood-brain barrier penetration .
  • Halogenated Aromatics (e.g., 4-fluorophenyl) : The 4-fluorophenyl analog shows improved binding affinity in receptor assays due to enhanced dipole interactions and reduced susceptibility to oxidative metabolism .

Stereochemical and Conformational Differences

Table 2: Impact of Stereochemistry on Properties
Compound Name Stereochemistry Key Conformational Feature Biological Relevance Reference
rac-[(1R,2R)-2-phenylcyclopropyl]methanamine HCl (1R,2R) Trans-configuration of cyclopropane substituents Optimal spatial alignment for GPCR binding
rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine HCl (1R,2S) Cis-configuration Altered pharmacokinetic profile
trans-N1-((1S,2R)-2-phenylcyclopropyl)cyclohexane-1,4-diamine HCl Mixed (cyclopropane + cyclohexane) Dual-ring conformational rigidity Enhanced receptor residence time
Key Findings:
  • The (1R,2R) configuration in the target compound maximizes the spatial alignment of the phenyl and amine groups, favoring interactions with flat binding pockets in enzymes or receptors .
  • Cis-isomers (e.g., (1R,2S)) exhibit reduced bioavailability due to unfavorable steric clashes in vivo, as observed in pharmacokinetic studies .

Biological Activity

rac-[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Chemical Structure and Properties

The compound this compound is characterized by a cyclopropane ring attached to a phenyl group, which influences its interaction with biological targets. Its molecular formula is C11_{11}H14_{14}ClN, with a molar mass of approximately 201.69 g/mol.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it has been studied for its potential as an inhibitor of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain. By inhibiting MAO, the compound may enhance the availability of neurotransmitters such as serotonin and dopamine, potentially impacting mood and behavior .

Biological Activity Overview

Research indicates that this compound exhibits significant activity at serotonin receptors, particularly the 5-HT2C_{2C} receptor. It has been shown to act as an agonist with a preference for Gq signaling pathways over β-arrestin recruitment . This selectivity is crucial for developing therapeutic agents targeting psychiatric disorders.

Table 1: Biological Activity Summary

Activity TypeTarget ReceptorEC50_{50} (nM)Emax (%)
Agonist5-HT2C_{2C}2371
InhibitionMAON/AN/A

Case Studies

Several studies have investigated the pharmacological profile of this compound:

  • 5-HT2C_{2C} Receptor Agonism : A study demonstrated that this compound has a strong agonistic effect on the 5-HT2C_{2C} receptor, indicating potential applications in treating mood disorders. The compound showed an EC50_{50} value of 23 nM in calcium flux assays .
  • Monoamine Oxidase Inhibition : Another research effort highlighted its ability to inhibit MAO activity, suggesting implications for enhancing serotonergic and dopaminergic signaling in neuropharmacology.
  • Behavioral Studies : In preclinical models of amphetamine-induced hyperactivity, this compound exhibited significant antipsychotic-like effects, supporting its potential for treating psychotic disorders .

Comparison with Similar Compounds

The biological activities of this compound can be compared with other structurally similar compounds:

Compound NameStructure FeaturesActivity Profile
rac-cis-2-phenylcyclopropylamine hydrochlorideDifferent configuration of cyclopropaneVaries in receptor selectivity
rac-[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochlorideMethoxy group on phenyl ringEnhanced lipophilicity and receptor interaction

Q & A

Q. Key Reagents :

  • Cyclopropanation : Ethyl diazoacetate, Rh(II) catalysts.
  • Amination : Ammonia/alkylamines with NaBH₃CN or LiAlH₄.

Basic: Which analytical methods are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry of the cyclopropyl ring (e.g., coupling constants JHH ≈ 5–8 Hz for trans-substituted cyclopropanes) .
  • X-ray Crystallography : Resolves absolute configuration (e.g., SHELXT for space-group determination) .
  • Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA/IB .

Basic: What receptor binding profiles are associated with this compound?

Answer:
Structural analogs (e.g., dichlorophenyl and trifluoromethyl derivatives) exhibit high affinity for serotonin receptors (5-HT₂C) , with Ki values in the nanomolar range. For example:

CompoundReceptorKi (nM)
N-methyl analog5-HT₂C23
Target compound (phenyl)5-HT₂CTBD (predicted ≤50 nM)

Binding assays using radiolabeled ligands (e.g., [³H]mesulergine) in transfected HEK293 cells are standard .

Advanced: How can enantiomers be resolved for pharmacological studies?

Answer:

  • Chiral Resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane/IPA mobile phases.
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic ester precursor.
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to separate diastereomeric salts .

Advanced: How do substituents on the cyclopropane ring affect SAR?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance receptor binding via hydrophobic interactions and rigidity. For example, 2,4-dichloro derivatives show 10-fold higher 5-HT₂C affinity than phenyl analogs .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce off-target binding but may lower solubility.
  • Methodology : Synthesize analogs via parallel library synthesis, screen using SPR or fluorescence polarization assays, and validate with molecular docking (e.g., AutoDock Vina) .

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

Answer:

  • Behavioral Models : Test anxiolytic activity in elevated plus maze or ampheta­mine-induced hyperlocomotion assays (dose range: 1–10 mg/kg, i.p.).
  • Neurochemical Profiling : Microdialysis in rodent prefrontal cortex to measure serotonin/dopamine release.
  • PK/PD Studies : Monitor plasma half-life (~2–4 hours in rats) and brain penetrance (logP ≈ 2.5) via LC-MS/MS .

Advanced: How to address contradictions in reported binding affinities?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Buffer pH, temperature, and cell line variability (e.g., CHO vs. HEK293).
  • Compound Purity : Impurities >5% skew IC₅₀ values. Always validate purity via LC-MS.
  • Structural Analogues : Trifluoromethyl groups may enhance lipophilicity but reduce aqueous solubility, altering apparent affinity. Re-test under standardized conditions .

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